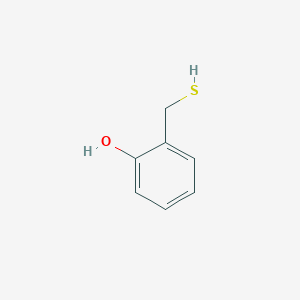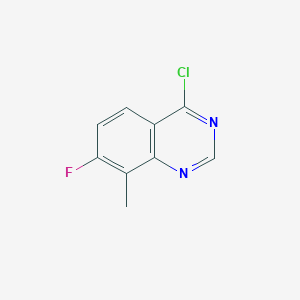
4-Chloro-7-fluoro-8-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoro-8-methylquinazoline is a heterocyclic aromatic compound with the molecular formula C9H6ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-8-methylquinazoline typically involves the cyclization of appropriate precursors. One common method is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides . This reaction proceeds smoothly under moderate to excellent yields with a wide range of substrate compatibility.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like DMF or DMSO and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can produce quinazoline N-oxides or reduced quinazolines.
Scientific Research Applications
4-Chloro-7-fluoro-8-methylquinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoro-8-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a tyrosine kinase inhibitor, which interferes with the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications in oncology.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methylquinazoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-8-fluoro-2-methylquinoline
- 7-Chloro-4-hydroxy-8-methylquinoline
Uniqueness
4-Chloro-7-fluoro-8-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring, which can enhance its biological activity and chemical reactivity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its potential as a versatile intermediate in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H6ClFN2 |
|---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
4-chloro-7-fluoro-8-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-7(11)3-2-6-8(5)12-4-13-9(6)10/h2-4H,1H3 |
InChI Key |
GJPGBOXWPYNLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


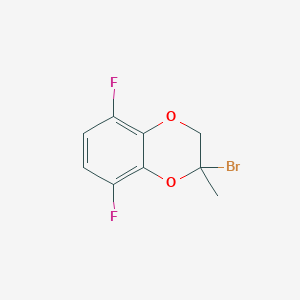
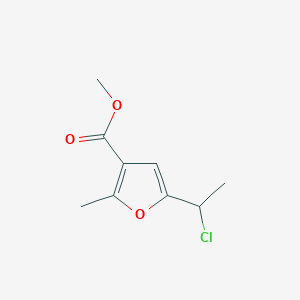
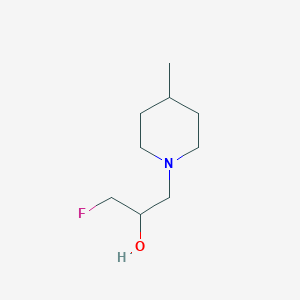
![(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13258234.png)
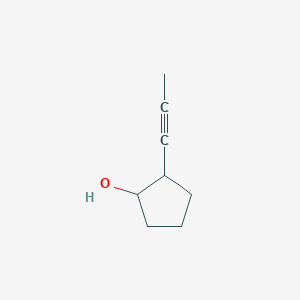
![2-{[1-(2,3,4-Trichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13258244.png)
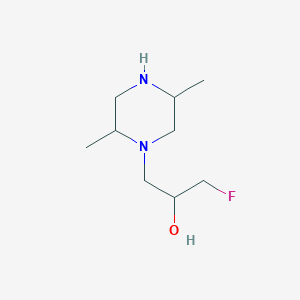

![N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13258268.png)

![2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B13258275.png)


